molecular formula C6H6FN B1302949 3-Fluoro-5-methylpyridine CAS No. 407-21-6

3-Fluoro-5-methylpyridine

Cat. No.: B1302949
CAS No.: 407-21-6
M. Wt: 111.12 g/mol
InChI Key: CKQXPRSCSFUGRC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C6H6FN and its molecular weight is 111.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Cognitive Enhancers

3-Fluoro-5-methylpyridine derivatives are used in the synthesis of cognitive enhancers. For instance, 2-Fluoro-4-methylpyridine is utilized in the preparation of DMP 543, a drug candidate that enhances acetylcholine release and thereby potentially improves cognition (Pesti et al., 2000).

2. Development of PET Tracers for Medical Imaging

Compounds like 3-[18F]fluoropyridine, derived from 3-fluoro and 5-fluoropyridines, are increasingly used in Positron Emission Tomography (PET), a medical imaging technique. Their stability and novel methods of preparation make them suitable for this application (Carroll et al., 2007).

3. Advancements in Herbicide Development

Fluoropyridines, including this compound derivatives, have shown potential as herbicidal agents. They act as inhibitors of photosystem II (PSII) electron transport, offering effective control over various weeds (Liu et al., 2005).

4. Receptor Antagonists in Drug Discovery

Derivatives of this compound, such as 3,5-diacyl-2, 4-dialkylpyridine, have been studied as selective antagonists at adenosine receptors. This has implications in the development of drugs targeting various physiological processes (Li et al., 1999).

Safety and Hazards

3-Fluoro-5-methylpyridine is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the victim should be moved into fresh air . It is also advised to avoid dust formation and to use personal protective equipment .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include 3-Fluoro-5-methylpyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXPRSCSFUGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376547
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-21-6
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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